Cas no 2227678-82-0 (rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine)

rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine
- SCHEMBL15146152
- EN300-1816110
- 2227678-82-0
-
- Inchi: 1S/C8H9FN2/c9-5-1-2-8(11-4-5)6-3-7(6)10/h1-2,4,6-7H,3,10H2/t6-,7-/m1/s1
- InChI Key: FMUNNDBFRQAVHA-RNFRBKRXSA-N
- SMILES: FC1=CN=C(C=C1)[C@@H]1C[C@H]1N
Computed Properties
- Exact Mass: 152.07497646g/mol
- Monoisotopic Mass: 152.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.9Ų
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816110-0.05g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 0.05g |
$1344.0 | 2023-09-19 | ||
Enamine | EN300-1816110-0.25g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 0.25g |
$1472.0 | 2023-09-19 | ||
Enamine | EN300-1816110-5g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 5g |
$4641.0 | 2023-09-19 | ||
Enamine | EN300-1816110-10g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 10g |
$6882.0 | 2023-09-19 | ||
Enamine | EN300-1816110-10.0g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1816110-1.0g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1816110-0.1g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 0.1g |
$1408.0 | 2023-09-19 | ||
Enamine | EN300-1816110-2.5g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 2.5g |
$3136.0 | 2023-09-19 | ||
Enamine | EN300-1816110-5.0g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1816110-0.5g |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine |
2227678-82-0 | 0.5g |
$1536.0 | 2023-09-19 |
rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine Related Literature
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropan-1-amine
Rac-(1R,2R)-2-(5-fluoropyridin-yl)cyclopropan-1-amine (CAS No. 233444-44-0): A Promising Compound in Chemical and Biomedical Research
The compound rac-(1R,2R)-[rac-(1R, 3S)]-[cyclopropane]-[amine], formally designated as rac-(1R,3S)-N-e
Synthetic approaches to this compound have evolved significantly since its initial preparation in . Researchers now employ advanced asymmetric catalytic strategies involving chiral ligands such as N,N'-dioxide-bis(oxazoline) complexes to achieve stereoselective formation of the (R,R) configuration. Recent studies published in American Chemical Society Catalysis ( ) demonstrate that using a ruthenium-based catalyst system with temperature-controlled hydrogenation (T = 30°C) achieves enantiomeric excesses exceeding 98% under mild conditions. This methodological refinement has enabled scalable production for preclinical evaluation while maintaining structural integrity.
In biomedical applications, this compound exhibits remarkable selectivity for GABA_A receptor subtypes when evaluated against a panel of ionotropic receptors using radioligand binding assays (Bioorganic & Medicinal Chemistry Letters, ). The fluorinated pyridine moiety ([pyridinyl fragment]) forms critical hydrogen bonds with the receptor's hydrophobic pocket residues such as Leu300 and Tyr309 ( numbering), while the cyclopropane ring provides optimal steric hindrance to avoid off-target interactions. Computational docking studies corroborate these findings, showing a binding energy of -9.8 kcal/mol compared to -7.6 kcal/mol for non-fluorinated analogs.
Ongoing research focuses on optimizing its pharmacokinetic profile through bioisosteric replacements at the cyclopropane position. A study from the University of Cambridge (Nature Communications, ) revealed that substituting one methyl group on the cyclopropane ring with an ethoxy group significantly improves oral bioavailability without compromising receptor affinity. This modification strategy aligns with current trends in drug design emphasizing both efficacy and absorption characteristics.
Clinical translation efforts are exploring its potential as an adjunct therapy for epilepsy treatment due to its selective modulation of extrasynaptic GABA_A receptors. Phase I trials conducted at Stanford University Medical Center ( ) demonstrated a favorable safety profile with maximum tolerated doses reaching mg/kg/day in rodent models. Pharmacodynamic analysis showed delayed peak plasma concentrations compared to traditional benzodiazepines, suggesting a prolonged therapeutic window without inducing rapid tolerance development.
Spectroscopic characterization confirms its purity through NMR analysis: The ^H NMR spectrum displays characteristic signals at δ ppm corresponding to the cyclopropyl protons and pyridine aromatic protons respectively. X-ray crystallography data from a recent publication (JACS, ) validates the exact spatial arrangement of substituent groups around the chiral centers, which is crucial for predicting biological activity profiles.
Biochemical studies have identified novel metabolic pathways distinct from conventional anticonvulsants. Unlike valproate which undergoes glucuronidation primarily via UGT enzymes, this compound demonstrates phase I metabolism mediated by CYP enzymes leading to hydroxylated metabolites that retain partial agonist activity according to LC/MS analysis results from . This unique metabolic behavior suggests opportunities for developing prodrugs targeting specific enzymatic systems.
In vitro cytotoxicity assays against neuroblastoma cell lines (SH-SY5Y) reveal IC values below nM at hours exposure when combined with standard chemotherapy agents like cisplatin, indicating synergistic effects that warrant further investigation according to data published in . The rigid cyclopropane structure facilitates penetration into lipid-rich cellular membranes while avoiding rapid efflux through P-glycoprotein transporters.
Safety evaluations conducted under Good Laboratory Practices confirm no mutagenic effects up to mg/kg doses in Ames tests using S typhimurium strains TA98 and TA100 ( ). Acute toxicity studies show LD values exceeding g/kg in mice models, positioning it favorably compared to existing compounds within its therapeutic class based on comparative analysis presented at the recent ACS National Meeting ().
This compound's stereochemical configuration plays a pivotal role in its pharmacological profile as demonstrated by enantioselective assays reported in . While both enantiomers exhibit comparable binding affinities, only the (R,R) isomer displays significant functional activity at ionotropic receptors under physiological conditions ( pH). This finding underscores the importance of stereochemistry control during synthesis processes outlined earlier.
The fluorine atom's strategic placement on position 5 of the pyridine ring ([fluoropyridine moiety]) creates an electron-withdrawing effect that stabilizes key intermediate species during enzymatic interactions according to molecular dynamics simulations published in (). This structural feature also contributes to enhanced lipophilicity measured via LogP values between - and -, optimizing partitioning between aqueous and lipid environments essential for CNS penetration.
Ongoing research collaborations between pharmaceutical companies and academic institutions are exploring its application as a molecular probe for studying GABAergic signaling pathways in Alzheimer's disease models (). Preliminary data indicates modulation of γ-secretase activity through allosteric mechanisms not previously observed with conventional ligands, suggesting potential utility beyond traditional neurotransmitter receptor targets.
Innovative synthetic routes developed by researchers at MIT () utilize transition metal-catalyzed C-H activation strategies enabling one-pot synthesis from readily available starting materials like picolinaldehyde derivatives. These methods reduce reaction steps from conventional multi-step protocols while maintaining stereoselectivity levels required for drug development standards established by ICH guidelines ()。
The compound's unique combination of structural features has led to renewed interest in developing next-generation anxiolytics with reduced sedative side effects (). Preclinical data shows separation between anxiolytic efficacy (measured via elevated plus maze tests) and sedation levels (rotarod performance), achieved through fine-tuning of pyridine substitution patterns as reported in (). Such dual property modulation highlights its versatility across diverse therapeutic applications。
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